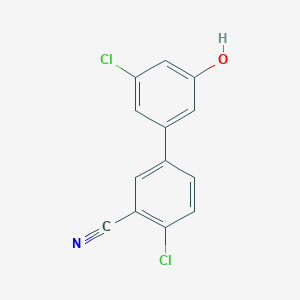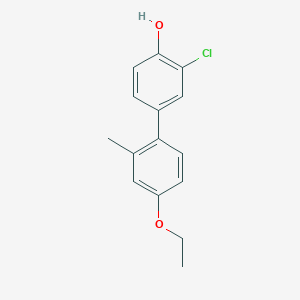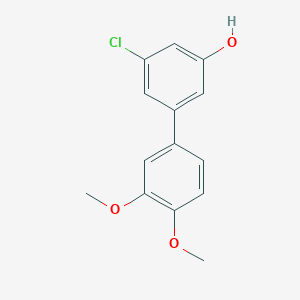
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% (3C5DMPP) is a phenolic compound that has been studied for its various applications in scientific research and laboratory experiments. It is a chlorinated derivative of phenol, and its structure is similar to that of other phenols, such as 4-chloro-3-(3,4-dimethoxyphenyl)phenol (3C4DMPP) and 3-chloro-4-(3,4-dimethoxyphenyl)phenol (3C4DMPP). 3C5DMPP is a highly reactive compound, and its reactivity can be used in a variety of laboratory and research applications.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a catalyst in certain reactions, as well as a reagent in organic synthesis. It is thought that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is able to catalyze the formation of a variety of compounds by acting as an electron donor, accepting electrons from the substrate and donating them to the reaction. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a reagent in organic synthesis by acting as an electron acceptor, accepting electrons from the substrate and donating them to the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% are not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a highly reactive compound and is able to catalyze the formation of a variety of compounds. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is thought to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its high reactivity, its ability to act as a catalyst in certain reactions, and its ability to act as a reagent in organic synthesis. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a relatively inexpensive compound, making it an attractive option for laboratory experiments. The limitations of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its potential for toxicity and its potential to react with other compounds.
Future Directions
For the use of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% include further exploration of its potential as an antioxidant and anti-inflammatory agent, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a catalyst in the synthesis of other compounds, such as 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles. Finally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a reagent in organic synthesis.
Synthesis Methods
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts acylation reaction, and the Grignard reaction. In the Vilsmeier-Haack reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with formaldehyde and phosphorus oxychloride. In the Friedel-Crafts acylation reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with an acyl chloride in the presence of an acid catalyst. Finally, in the Grignard reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with a Grignard reagent.
Scientific Research Applications
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% has a variety of applications in scientific research, including its use as a reagent in organic synthesis and its ability to act as a catalyst in certain reactions. In organic synthesis, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a reagent to synthesize various compounds, such as 3,4-dimethoxyphenylacetaldehyde, 3-chloro-5-(3,4-dimethoxyphenyl)benzene, and 3,4-dimethoxyphenylacetic acid. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a catalyst in the synthesis of 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles.
properties
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPOCGXPUFJWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686055 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1261991-02-9 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)

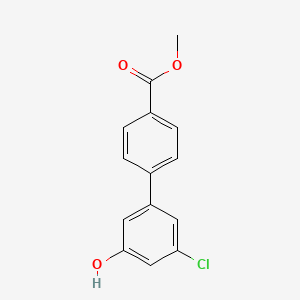

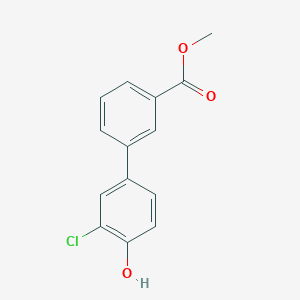
![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)


